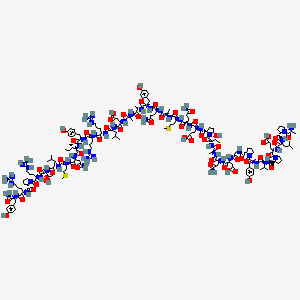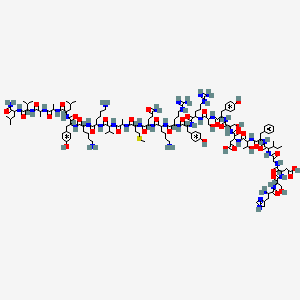
736171-62-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with CAS number 736171-62-3 is known as Hsp70-derived octapeptide . It is a conserved octapeptide of the C-terminal end of Hsp70, which physically interacts with tetratricopeptide repeat (TPR) motifs .
Physical And Chemical Properties Analysis
Hsp70-derived octapeptide is a solid substance . It is soluble in water at 25°C to a concentration of 1 mg/mL when the solution is ultrasonically treated and the pH is adjusted to 1 with HCl . The compound should be stored at -20°C in a dry, sealed environment .Aplicaciones Científicas De Investigación
Data Sharing in Scientific Research
- Data Sharing Practices : Researchers often face barriers in sharing data electronically, such as insufficient time and lack of funding. There's a general satisfaction with short-term data management but dissatisfaction with long-term data preservation. Support for data management in both short- and long-term is often lacking in many organizations. Meeting certain conditions like formal citation could increase willingness to share data (Tenopir et al., 2011).
Beliefs in Science
- Scientific Credibility : A framework is proposed to reinforce scientific credibility, focusing on the education of science goals and methodologies. Rigor, robustness, and reproducibility are emphasized as key aspects. There's a need to address the unity of knowledge across various disciplines and advocate for a scientific methodology that links different fields (Vekemans, 2023).
Importance of Scientific Research
- Impact of Science : Scientific research is crucial for probing deep mysteries of the universe and living things, and for creating technologies that benefit humanity. The theme of the "Beauty and Benefits of Science" highlights the dual nature of scientific research as both a quest for knowledge and a driver for technological advancement (Press, 2013).
Lab-Scale Interventions in Technology
- Ethical and Social Aspects of Science : There's a call for increased attention to the ethical, legal, and social aspects of scientific research and technological developments. New and emerging areas of research are accompanied by studies on their broader societal implications. The research process itself presents an opportunity for addressing social concerns (Schuurbiers & Fisher, 2009).
Advances in Inorganic Nanoparticles
- Nanoparticle Research : The development of novel materials, such as inorganic nanoparticles, is a key focus in chemical research. This area is driven by advancements in industry and technology, exemplifying the synergy between scientific discovery and technological development (Cushing, Kolesnichenko, & O'connor, 2004).
In-House Scientific Research in the Pharmaceutical Industry
- Firm's Ability to Utilize Public Science : Firms with robust in-house scientific research programs can more effectively exploit external scientific information. This is evidenced in the case studies of large US drug manufacturers (Gambardella, 1992).
Software Frameworks in Scientific Research
- Scientific Software Development : Scientific software frameworks have emerged for grid-enabling existing applications and developing new ones. These frameworks aim to improve programming productivity in scientific research applications (Appelbe, Moresi, Quenette, & Simter, 2007).
Hackathons in Scientific Research
- Accelerating Scientific Discoveries : Hackathons can enhance collaborative science, enabling peer review before publishing results, and promoting the reproducibility of scientific analyses. They bridge traditional divides in data analysis and encourage agile collaborations (Ghouila et al., 2018).
Translational Research in Nursing Science
- Applying Findings to Clinical Practice : Translational research is key in applying scientific findings to clinical practice, especially in healthcare science. Nurse scientists are vital in this field, using data and observations from clinical settings to inform their research (Grady, 2010).
Scientific Outreach to Middle and High School Students
- Bringing Research to the Classroom : A multidisciplinary scientific outreach journal is created to involve middle and high school students in research, allowing them to work with researchers on simplified research articles. This approach promotes direct interaction between students and researchers (Dalmas et al., 2020).
Mecanismo De Acción
Propiedades
Número CAS |
736171-62-3 |
|---|---|
Fórmula molecular |
C₃₆H₅₈N₈O₁₆ |
Peso molecular |
858.89 |
Secuencia |
One Letter Code: GPTIEEVD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








